molecular formula C10H20O2 B089612 Isobutyl hexanoate CAS No. 105-79-3

Isobutyl hexanoate

Cat. No. B089612
CAS RN: 105-79-3
M. Wt: 172.26 g/mol
InChI Key: UXUPPWPIGVTVQI-UHFFFAOYSA-N
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Description

Isobutyl hexanoate is an ester of isobutanol and hexanoic acid. It is a colorless liquid with a fruity odor and a sweet taste. This compound is used in a variety of food products, perfumes, and cosmetics. It is also used in pharmaceuticals and as a solvent in the manufacture of plastics, lacquers, and varnishes. This compound has a low toxicity and is generally regarded as safe.

Scientific Research Applications

  • Alcohol Surfactants and Interfacial Properties : A study by Nguyen et al. (2013) investigated alcohols like methyl isobutyl carbinol (MIBC), which is structurally similar to Isobutyl hexanoate, for their effects on interfacial properties. They found that different molecular structures of alcohols significantly influence their behavior at the air/water interface, highlighting the importance of such compounds in enhancing interfacial effects in industrial processes (Nguyen et al., 2013).

  • Biological Synthesis of Esters : Layton and Trinh (2016) demonstrated the microbial synthesis of branched-chain esters, including this compound, from organic waste carboxylates. This research indicates the potential of biological methods in producing high-value esters from low-value carboxylates, expanding the applications beyond traditional flavor, fragrance, and solvent uses (Layton & Trinh, 2016).

  • Flavor and Fragrance Applications : A study on the safety assessment of hexyl hexanoate, a related compound to this compound, by Api et al. (2020) indicated its non-toxic nature and suitability for use in flavor and fragrance applications. This research supports the use of similar esters like this compound in consumer products (Api et al., 2020).

  • Volatile Compounds in Food and Beverages : Research by Morakul et al. (2013) on the release of volatile compounds like isobutanol and ethyl hexanoate during winemaking fermentations suggests a role for compounds structurally similar to this compound in influencing the flavor profiles of alcoholic beverages (Morakul et al., 2013).

  • Biodegradable Polymers : A study on the properties of Poly(hydroxybutyrate-co-3-hexanoate) by Selli et al. (2022) explores the potential of hexanoate-based polymers in textile and medical applications. This suggests the relevance of this compound derivatives in the development of sustainable materials (Selli et al., 2022).

  • Production of Hexanoic Acid in Yeast : Cheon et al. (2014) described a biosynthetic pathway for producing hexanoic acid, a precursor for this compound, in yeast. This research highlights the potential for bioengineering approaches in the production of such esters (Cheon et al., 2014).

Safety and Hazards

Isobutyl hexanoate may cause skin and eye irritation. It may be toxic by ingestion, inhalation, or skin absorption . It’s also a combustible liquid . Safety measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While specific future directions for Isobutyl hexanoate are not detailed in the search results, it’s worth noting that esters, including this compound, are widely used in the food and fragrance industry. Their synthesis and properties continue to be areas of active research .

Mechanism of Action

properties

IUPAC Name

2-methylpropyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-5-6-7-10(11)12-8-9(2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUPPWPIGVTVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Record name ISOBUTYL CAPROATE
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DSSTOX Substance ID

DTXSID0059322
Record name Hexanoic acid, 2-methylpropyl ester
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Isobutyl caproate appears as a liquid. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., clear, colourless to yellowish liquid with a fruity, cocoa odour
Record name ISOBUTYL CAPROATE
Source CAMEO Chemicals
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Record name Isobutyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/20/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

1 ml in 2 ml 80% alcohol (in ethanol)
Record name Isobutyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/20/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.854-0.858
Record name Isobutyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/20/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

105-79-3
Record name ISOBUTYL CAPROATE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Isobutyl hexanoate
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Record name Isobutyl hexanoate
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Record name Hexanoic acid, 2-methylpropyl ester
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Record name Hexanoic acid, 2-methylpropyl ester
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Record name Isobutyl hexanoate
Source European Chemicals Agency (ECHA)
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Record name ISOBUTYL HEXANOATE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Methylpropyl hexanoate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Isobutyl Hexanoate in food science?

A1: this compound is a significant aroma compound found in various food products. Research has identified it as a key contributor to the overall aroma profile of dry fermented sausages. [] In fact, it was detected using both Solid Phase Microextraction (SPME) and Solvent Assisted Flavor Evaporation (SAFE) techniques, highlighting its presence across different extraction methods. [] Furthermore, sensory analysis revealed that including this compound in a flavor reconstitution model, alongside other identified odorants, helped recreate the characteristic fresh sausage aroma. [] This suggests its importance in defining the sensory qualities of these food products.

Q2: Has this compound been found to be a useful marker compound in any specific processes?

A2: Yes, this compound, along with Isoamyl Butyrate, has been identified as a potential marker for rosé wines produced using sequential inoculation with Metschnikowia pulcherrima and Saccharomyces cerevisiae. [] This fermentation strategy, employing the non-Saccharomyces yeast Metschnikowia pulcherrima, resulted in wines with subtly enhanced ester profiles, including these two compounds. [] The presence of these markers could help distinguish wines produced using this specific fermentation method, offering insights into the production process and potentially influencing flavor profiles.

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